2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is an intriguing compound due to its complex structure and potential applications. This compound is characterized by a fusion of benzimidazole and piperazine rings, making it a notable candidate in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach begins with the preparation of the benzimidazole derivative, followed by sulfonylation using ethyl sulfonyl chloride. The resulting intermediate is then subjected to piperazine alkylation to achieve the final product.
Industrial production methods: In an industrial setting, this compound can be synthesized using high-throughput automated synthesizers. These methods ensure the consistent quality and scalability of production, while stringent control of reaction parameters such as temperature, pressure, and reaction time optimizes yield.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : The ethyl sulfonyl group can undergo oxidative transformations to form sulfone or sulfonic acid derivatives.
Reduction: : The benzimidazole moiety may undergo reduction to yield partially hydrogenated derivatives.
Common reagents and conditions used in these reactions:
Oxidation: : Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles such as halides, amines, or alkoxides under basic or acidic conditions.
Major products formed from these reactions:
From oxidation: Sulfone or sulfonic acid derivatives.
From reduction: Hydrogenated benzimidazole derivatives.
From substitution: Functionalized benzimidazole or piperazine derivatives.
Scientific Research Applications
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone has diverse applications:
Chemistry: : Used as a precursor for complex organic synthesis.
Biology: : Potential as a scaffold for developing bioactive molecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in neuropharmacology due to its piperazine moiety.
Industry: : Employed in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. In neuropharmacology, for example, the piperazine ring can bind to neurotransmitter receptors, modulating their activity. The benzimidazole portion can interact with enzymes or nucleic acids, influencing various biological pathways.
Comparison with Similar Compounds
Compared to similar compounds, 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds might include:
2-(ethylsulfonyl)-1H-benzo[d]imidazole: : Lacks the piperazine ring.
1-(4-phenylpiperazin-1-yl)ethanone: : Missing the benzimidazole moiety.
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Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-2-29(27,28)21-22-18-10-6-7-11-19(18)25(21)16-20(26)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBBSVWQXWBERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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